An In-Depth Technical Guide to the Synthesis and Characterization of Benzoyl-DL-Methionine
An In-Depth Technical Guide to the Synthesis and Characterization of Benzoyl-DL-Methionine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzoyl-dl-methionine, a crucial derivative of the essential amino acid methionine. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. The guide delves into the robust Schotten-Baumann reaction for synthesis, detailed purification protocols, and a multi-faceted approach to structural and purity characterization using modern analytical techniques. Causality behind experimental choices is explained to empower the user with a deeper understanding of the process.
Introduction: The Significance of N-Acylated Amino Acids
N-acylated amino acids, such as benzoyl-dl-methionine, represent a vital class of compounds in organic chemistry and drug development. The introduction of an acyl group, in this case, the benzoyl moiety, to the amino group of methionine alters its physicochemical properties, such as lipophilicity and metabolic stability. This modification is a cornerstone of peptide synthesis and the development of pharmacologically active molecules. Benzoyl-dl-methionine serves as a valuable building block and a model compound for studying the impact of N-acylation on amino acid behavior.
This guide will provide a detailed, step-by-step protocol for the synthesis of benzoyl-dl-methionine via the Schotten-Baumann reaction, a reliable and widely used method for N-acylation. Furthermore, it will outline a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the synthesized compound.
Synthesis of Benzoyl-DL-Methionine
The synthesis of benzoyl-dl-methionine is most effectively achieved through the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides in the presence of a base.[1][2][3]
Reaction Principle and Causality
The core of the Schotten-Baumann reaction is the nucleophilic acyl substitution of benzoyl chloride with the amino group of DL-methionine. The reaction is conducted in a two-phase system, typically an organic solvent and water, with a base catalyst. The base, usually sodium hydroxide, plays a dual role: it deprotonates the ammonium group of the amino acid, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: A flowchart illustrating the key stages in the synthesis and purification of benzoyl-dl-methionine.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of hippuric acid.[1][4]
Materials and Reagents:
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DL-Methionine
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Benzoyl chloride
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10% (w/v) Sodium hydroxide solution
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Concentrated hydrochloric acid
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Ethanol
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Deionized water
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Ice
Procedure:
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Dissolution of DL-Methionine: In a conical flask, dissolve 1.5 g of DL-methionine in 15 mL of 10% sodium hydroxide solution. Gentle warming may be required to facilitate dissolution.
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Addition of Benzoyl Chloride: To the clear solution, add 1.4 mL of benzoyl chloride in approximately five portions. After each addition, stopper the flask and shake vigorously for about 1 minute. The benzoyl chloride should fully react before the next addition.
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Reaction Completion: After the final addition, continue to shake the flask for an additional 10 minutes to ensure the reaction goes to completion.
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Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic to litmus paper. A white precipitate of benzoyl-dl-methionine will form.
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Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water to remove any inorganic salts.
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Purification by Recrystallization:
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Transfer the crude product to a beaker and add a minimal amount of hot ethanol-water (1:1 v/v) solution to dissolve the solid completely.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
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Characterization of Benzoyl-DL-Methionine
Thorough characterization is essential to confirm the identity and purity of the synthesized benzoyl-dl-methionine. A combination of spectroscopic and physical methods should be employed.
Physical Properties
A sharp melting point is a good indicator of purity. The expected physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | [5] |
| Molecular Weight | 253.32 g/mol | [5] |
| Appearance | White crystalline solid | |
| Melting Point | Reportedly in the range of 115-120 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [6] |
Spectroscopic Analysis
Caption: The workflow for the comprehensive characterization of synthesized benzoyl-dl-methionine.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of benzoyl-dl-methionine is expected to show characteristic absorption bands for the amide, carboxylic acid, and thioether functional groups.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H stretch | Amide |
| 3000-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1450, ~1500 | C=C stretches | Aromatic Ring |
Note: The IR spectrum for N-benzoyl-L-methionine is available on PubChem and can be used as a reference.[5]
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of benzoyl-dl-methionine.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0-7.4 | Multiplet | 5H | Aromatic protons of the benzoyl group |
| ~7.0 | Doublet | 1H | Amide N-H proton |
| ~4.8 | Multiplet | 1H | α-proton (CH adjacent to COOH and NH) |
| ~2.6 | Triplet | 2H | Methylene protons (CH₂) adjacent to sulfur |
| ~2.2-2.0 | Multiplet | 2H | Methylene protons (β-CH₂) |
| ~2.1 | Singlet | 3H | Methyl protons (S-CH₃) |
| >10 | Broad Singlet | 1H | Carboxylic acid O-H proton |
Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Carboxylic acid carbon (COOH) |
| ~167 | Amide carbonyl carbon (C=O) |
| ~134-127 | Aromatic carbons |
| ~53 | α-carbon (CH) |
| ~31 | Methylene carbon (β-CH₂) |
| ~30 | Methylene carbon adjacent to sulfur |
| ~15 | Methyl carbon (S-CH₃) |
Note: The exact chemical shifts may vary depending on the solvent used.
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. For benzoyl-dl-methionine (C₁₂H₁₅NO₃S), the expected molecular weight is 253.32 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ should be observed at m/z 253 or 254, respectively.
Conclusion
This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of benzoyl-dl-methionine. By following the outlined Schotten-Baumann synthesis protocol and the comprehensive characterization workflow, researchers can confidently produce and validate this important N-acylated amino acid. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding and facilitate troubleshooting and adaptation of the methodology for other similar syntheses.
References
-
Wikipedia. (2023). Hippuric acid. Retrieved from [Link]
-
University of Toronto. (2020). 3.1.6. Synthesis of Hippuric Acid: An Example of Amide Bond Formation. In Book: Organic Chemistry Laboratory Techniques (Nichols). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98774, N-Benzoyl-L-methionine. Retrieved from [Link]
- Arnstein, H. R. V., & Neuberger, A. (1953).
-
Int J Pharm Chem Anal. (2021). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]
-
BioCrick. (n.d.). Benzoyl-DL-methionine. Retrieved from [Link]
Sources
- 1. N-Cbz-L-methionine(1152-62-1) 13C NMR spectrum [chemicalbook.com]
- 2. N-BENZOYL-DL-METHIONINE(4703-38-2) IR2 spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. N-Benzoyl-L-methionine | C12H15NO3S | CID 98774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776) [hmdb.ca]
